molecular formula C8H5Br2ClO B078963 2,2-Dibromo-1-(4-chlorophenyl)ethanone CAS No. 13651-12-2

2,2-Dibromo-1-(4-chlorophenyl)ethanone

Cat. No.: B078963
CAS No.: 13651-12-2
M. Wt: 312.38 g/mol
InChI Key: UBWBLFIQIJHEDN-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-chlorophenyl)ethanone is an organic compound with the molecular formula C₈H₅Br₂ClO. It is a halogenated ketone, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and an ethanone group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(4-chlorophenyl)ethanone can be synthesized through the bromination of 1-(4-chlorophenyl)ethanone. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form 1-(4-chlorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form 4-chlorobenzoic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution: 1-(4-chlorophenyl)ethanol or 1-(4-chlorophenyl)ethanamine.

    Reduction: 1-(4-chlorophenyl)ethanol.

    Oxidation: 4-chlorobenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(4-chlorophenyl)ethanone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-chlorophenyl)ethanone involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    2,2-Dibromo-1-(2-chlorophenyl)ethanone: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    2,2-Dibromo-1-(4-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of chlorine

Uniqueness

2,2-Dibromo-1-(4-chlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

2,2-dibromo-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWBLFIQIJHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406138
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13651-12-2
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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